![molecular formula C16H12BrFOS B13105390 4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a complex structure with both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzaldehyde and thiobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
科学的研究の応用
4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-fluorophenylboronic acid
- 4-Bromo-3-fluorophenylacetic acid
- 3-Bromo-4-fluorodiphenyl ether
Uniqueness
4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H12BrFOS |
|---|---|
分子量 |
351.2 g/mol |
IUPAC名 |
4-[3-(4-bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12BrFOS/c17-14-7-6-13(9-15(14)18)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChIキー |
PMZZATCYUZYSEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


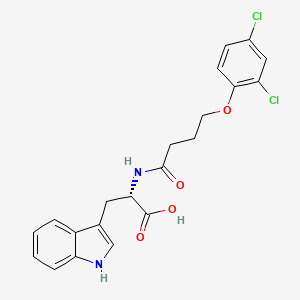
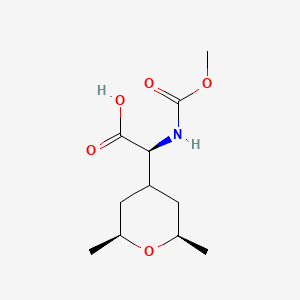
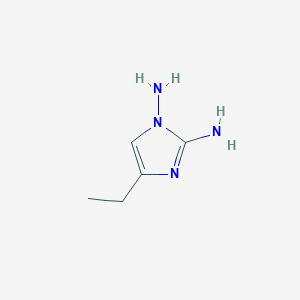
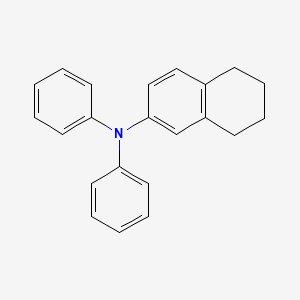
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
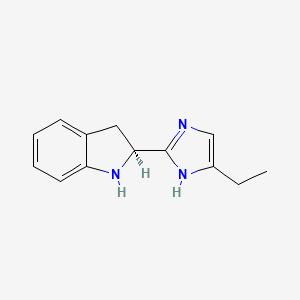
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
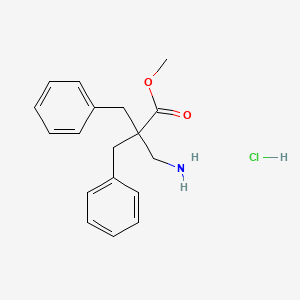
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
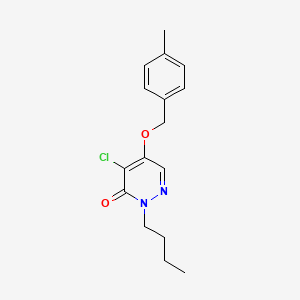
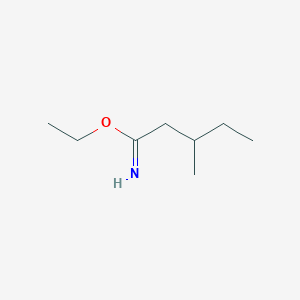
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
